molecular formula C8H9ClN2O2 B13049987 (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid

Cat. No.: B13049987
M. Wt: 200.62 g/mol
InChI Key: SPRQVKLAWASXRI-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a 4-chloropyridin-2-yl moiety and a propanoic acid chain with a stereospecific amine group at the 3-position, making it a valuable scaffold for the synthesis of biologically active molecules. This compound serves as a key synthetic intermediate in pharmaceutical development. Its structure is analogous to known bioactive molecules, suggesting potential application in designing enzyme inhibitors. Similar 3-amino-propanoic acid derivatives are investigated as mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes such as human ornithine aminotransferase (hOAT), a recognized target in metabolic reprogramming for cancer therapeutics like hepatocellular carcinoma . Furthermore, the chloropyridine moiety is a privileged structure in drug design, featured in potent covalent inhibitors of viral proteases, including SARS-CoV-2 3CLpro, indicating its utility in antiviral research . The (3S) stereochemistry is crucial for its specific interactions with biological targets, as chirality often dictates the potency and selectivity of enzyme inhibitors and receptor agonists . Researchers value this compound for exploring metabolic pathways, developing targeted therapies for neurological disorders, cancer, and infectious diseases, and creating novel molecular probes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1

InChI Key

SPRQVKLAWASXRI-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CN=C(C=C1Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid generally follows a multi-step approach involving:

  • Starting Materials: The synthesis typically starts from commercially available 4-chloropyridine and a suitable amino acid or amino acid derivative precursor.

  • Nucleophilic Substitution: Introduction of the amino group onto the 4-chloropyridine ring is achieved via nucleophilic substitution, where the chlorine atom can be displaced or functionalized to form an intermediate with the amino substituent.

  • Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative. This step often employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions, preserving stereochemistry.

  • Chiral Control: The (3S) stereochemistry is maintained or induced through the use of chiral starting materials or chiral catalysts during coupling or resolution steps.

  • Purification: Final purification is conducted by recrystallization or chromatographic techniques (e.g., preparative HPLC) to isolate the product with high enantiomeric purity.

Industrial Production Considerations

Industrial-scale synthesis optimizes the above steps by:

  • Using continuous flow reactors to improve reaction control and scalability.

  • Employing automated synthesis platforms for reproducibility.

  • Optimizing reaction parameters (temperature, solvent, catalyst loading) to maximize yield and minimize impurities.

Reaction Analysis and Mechanistic Insights

Key Chemical Reactions

Reaction Type Description Common Reagents/Conditions Major Products
Nucleophilic Substitution Amino group introduction on the pyridine ring via displacement of chlorine Amines, ammonia, elevated temperature Amino-substituted pyridine intermediates
Coupling Reaction Formation of amide bond between amino intermediate and propanoic acid derivative EDCI, HOBt, mild base, room temperature (3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid
Oxidation Potential oxidation of amino or pyridine moieties to nitro or nitroso derivatives KMnO4, H2O2 Nitro/nitroso derivatives
Reduction Reduction of chloropyridine moiety to pyridine or dehalogenated derivatives LiAlH4, NaBH4, Pd-catalyzed hydrogenation Pyridine derivatives
Substitution Replacement of chlorine with other nucleophiles (amines, thiols) NaN3, thiourea Various substituted pyridine derivatives

Mechanistic Notes

  • The nucleophilic substitution on the 4-chloropyridine ring is facilitated by the electron-deficient nature of the pyridine ring, which activates the chlorine for displacement.

  • Coupling reactions utilize carbodiimide chemistry to activate the carboxylic acid group, allowing nucleophilic attack by the amino intermediate, forming the amide linkage with retention of stereochemistry.

  • Oxidation and reduction steps are typically employed in derivative synthesis or functional group manipulation rather than in the primary preparation of the target compound.

Data Table: Key Synthetic Parameters and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
Amination of 4-chloropyridine Ammonia or primary amine, solvent (e.g., DMF) 80-120 6-12 70-85 Nucleophilic aromatic substitution
Coupling with propanoic acid derivative EDCI, HOBt, base (e.g., DIPEA), solvent (e.g., DCM) 20-25 12-24 75-90 Peptide coupling, stereochemistry preserved
Purification Recrystallization or preparative HPLC Ambient Variable >95 purity Essential for enantiomeric purity

Research Findings and Comparative Notes

  • The β-amino acid structure of (3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid imparts enhanced metabolic stability compared to α-amino acids, making it valuable in pharmaceutical research.

  • The position of the chlorine substituent at the 4-position on the pyridine ring influences both the electronic properties and steric interactions, affecting reactivity and biological activity.

  • Compared to similar compounds with different halogen substitutions (e.g., fluorine or bromine), the 4-chloro derivative shows distinct reactivity patterns in substitution and coupling reactions, necessitating tailored synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group and chloropyridine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers: Chloropyridyl Substitution Patterns

The position of the chlorine atom on the pyridine ring significantly impacts electronic and steric properties. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Amino Acid Type Key Properties
(3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid (Target) - C₈H₉ClN₂O₂ 200.62 (hypothetical) 4-chloro β Hypothetical: Enhanced metabolic stability, potential receptor binding specificity
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride 2059911-97-4 C₈H₁₀Cl₂N₂O₂ 237.08 6-chloro β High purity (≥98.5%), life science applications
(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid 1270049-06-3 C₈H₉ClN₂O₂ 200.62 5-chloro α Lab use (≥95% purity), distinct α-amino acid backbone

Key Findings :

  • β vs. α Configuration: The target compound’s β-amino acid structure (amino group at C3) offers greater resistance to enzymatic degradation compared to α-amino acids like (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid .
  • Chlorine Position : The 4-chloro substitution in the target compound may optimize steric interactions in biological systems compared to 5- or 6-chloro isomers, which could alter binding affinities .

Pyridyl Derivatives without Chlorine

Compounds with pyridine rings lacking chlorine highlight the role of halogenation:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-3-(pyridin-4-yl)propanoic acid C₈H₈N₂O₂ 166.16 Intermediate for bioactive compounds; non-halogenated pyridine reduces lipophilicity
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 α-amino acid with pyridin-3-yl group; used in chiral synthesis

Key Findings :

Complex Aromatic Substitutions

Elaborate substituents on the pyridine ring introduce additional functional groups:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Properties
(2S)-2-Amino-3-[4’-(3’’-(4’’’-trifluoromethylphenyl)phenyl)pyridin-2’-yl]propanoic acid hydrochloride C₂₂H₁₉F₃N₂O₃·HCl 453.66 Decomposition point: 234–236°C; used in biological imaging; trifluoromethyl enhances lipophilicity

Key Findings :

  • Bulky substituents (e.g., trifluoromethylphenyl) increase molecular complexity and thermal stability (high decomposition point) but may reduce solubility .

Biological Activity

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid, often referred to in literature as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C8H10ClN2O2
  • Molecular Weight : 200.62 g/mol
  • IUPAC Name : (3S)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid
  • CAS Number : 1270034-63-3

The biological activity of (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism involves:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and bacterial infections.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing neuronal signaling pathways that could be beneficial in neurological disorders.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus50 µg/mLModerate
Escherichia coli40 µg/mLHigh
Pseudomonas aeruginosa30 µg/mLVery High

These findings suggest that (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid exhibits significant antibacterial properties, comparable to standard antibiotics like ceftriaxone .

3.2 Cytotoxicity

The cytotoxic effects of the compound were assessed through various assays on cancer cell lines:

  • At a concentration of 0.05 mg/mL, the compound inhibited cell growth by over 50% across multiple tested lines.
  • The IC50 values ranged from 150 µM to 225 µM, indicating a promising potential for anticancer applications .

Case Study 1: Antibacterial Efficacy

A study published in MDPI reported the evaluation of (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid against Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a MIC of 50 µg/mL and was effective in reducing biofilm formation, suggesting its potential use as an adjunct therapy in infections resistant to conventional antibiotics .

Case Study 2: Anticancer Properties

In another investigation focused on the cytotoxic effects on MCF-7 breast cancer cells, it was found that treatment with (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid resulted in a marked decrease in cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

5. Conclusion

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid shows promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to inhibit bacterial growth and induce cytotoxic effects on cancer cells positions it as a candidate for further research and development in therapeutic contexts. Future studies should focus on elucidating its full pharmacological profile and potential clinical applications.

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